(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
Description
Properties
IUPAC Name |
[4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSBCMYHAIKIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629628 | |
| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-29-6 | |
| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-BOC-4-bromo-indole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.
Pharmacokinetics
The compound’s molecular formula isC13H15BBrNO4 and it has an average mass of 339.978 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction. This reaction is known for its mild and functional group tolerant reaction conditions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the SM coupling reaction is catalyzed by a metal catalyst. Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound.
Biological Activity
(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a boron-containing compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has led to their utilization in various biological contexts, including cancer therapy and enzyme inhibition.
- CAS Number : 957034-29-6
- Molecular Formula : C₁₃H₁₅BBrNO₄
- Molecular Weight : 339.98 g/mol
- Structure : The compound features an indole moiety, which is significant for its biological activity, along with a bromine substituent that can influence its reactivity and binding properties.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with specific enzymes and proteins through reversible covalent bonding. This interaction can modulate enzyme activity, leading to various biological effects such as:
- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to the active site or allosteric sites.
- Targeting Cancer Cells : The compound's indole structure may enhance its ability to penetrate cell membranes and target intracellular pathways involved in cancer cell proliferation.
Anticancer Activity
Research has indicated that indole-based boronic acids exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines by interfering with cell cycle regulation and inducing apoptosis.
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast cancer) | 10 | Induces apoptosis via caspase activation |
| Similar Indole Boronates | HCT116 (Colon cancer) | 5 | Inhibits CDK activity, leading to cell cycle arrest |
Enzyme Inhibition
The compound has been shown to inhibit specific proteases involved in tumor progression. For example, it can bind to serine proteases, disrupting their function and potentially reducing tumor growth.
Case Study 1: Inhibition of Proteasome Activity
A study investigated the effects of boronic acid derivatives on proteasome activity in cancer cells. The results indicated that this compound significantly inhibited proteasome function, leading to increased levels of pro-apoptotic factors within the cells.
Case Study 2: Antiviral Properties
Another research effort explored the antiviral potential of indole boronic acids against Herpes Simplex Virus (HSV). The findings suggested that compounds similar to this compound could inhibit viral replication by targeting viral proteases.
Safety and Toxicity
Boron-containing compounds generally exhibit low toxicity profiles. Studies have shown that they are well-tolerated in vivo, with minimal side effects reported during preclinical trials. This safety profile makes them attractive candidates for further development in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Bromine Substitution
Variations in bromine substitution on the indole ring significantly influence reactivity and applications.
Table 1: Structural and Physical Properties
| Compound Name | Bromine Position | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| (4-Bromo-1-Boc-1H-indol-2-yl)boronic acid | 4 | C₁₃H₁₅BBrNO₄ | 339.99 | 957034-29-6 |
| (6-Bromo-1-Boc-1H-indol-2-yl)boronic acid | 6 | C₁₃H₁₅BBrNO₄ | 339.99 | 893441-86-6 |
| (5-Bromo-1-Boc-1H-indol-2-yl)boronic acid | 5 | C₁₃H₁₅BBrNO₄ | 339.99 | Not reported |
Key Observations :
- Reactivity in Coupling Reactions : The 6-bromo analog demonstrates higher yields (43%) in Suzuki reactions with 2-iodobenzo[d]thiazole compared to the 5-bromo analog (7% yield with 5,6-dibromo-2-iodoindole), suggesting steric hindrance or electronic effects from adjacent substituents reduce reactivity .
- Electronic Effects : Bromine at the 4-position (electron-withdrawing) may polarize the boronic acid moiety, enhancing electrophilicity and coupling efficiency compared to 5- or 6-substituted analogs .
Functional Group Variations
Modifications to the Boc group or addition of functional groups alter stability and applications.
Table 2: Functional Group Comparisons
| Compound Name | Functional Groups | Molecular Weight | Key Applications |
|---|---|---|---|
| (4-Bromo-1-Boc-1H-indol-2-yl)boronic acid | Boc, Br, B(OH)₂ | 339.99 | Pyruvate kinase inhibitors |
| (1-Boc-5-BocNH-1H-indol-2-yl)boronic acid | Boc, BocNH, B(OH)₂ | 397.24 | Biologically active molecules |
| (1-Boc-6-cyano-1H-indol-2-yl)boronic acid | Boc, CN, B(OH)₂ | 297.13 | High-throughput drug discovery |
Key Observations :
- Boc-Amino Derivatives: The 5-BocNH analog (CAS 1217500-59-8) exhibits enhanced hydrogen-bonding capacity, making it valuable in targeting protein-binding pockets .
- Cyano Substituents: The 6-cyano derivative (CAS 913835-67-3) shows improved solubility in polar solvents, facilitating reactions under mild conditions .
Key Observations :
- Steric Effects : The 5-bromo analog’s low yield (7%) in forming tribromo biindoles highlights steric challenges in coupling with bulky partners .
- High-Yield Applications : The 6-bromo analog’s 43% yield with 2-iodobenzo[d]thiazole underscores its utility in synthesizing heterocyclic drug candidates .
Preparation Methods
Borylation Method
This method involves the borylation of a protected indole derivative using triisopropyl borate as a boron source. The general procedure is as follows:
-
- Tert-butyl 5-bromoindole-1-carboxylate
- Triisopropyl borate
- Lithium diisopropylamide (LDA)
- Solvent: Tetrahydrofuran (THF)
-
- The reaction is carried out at low temperatures (-5 to 0 °C) for approximately 1 hour, followed by the addition of water to facilitate the formation of the boronic acid.
Yield : Approximately 52% yield was reported for this method.
Suzuki-Miyaura Coupling
This method employs Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds between aryl halides and boronic acids.
Catalysts : Various palladium catalysts have been evaluated, including Pd(dba)₂ and Pd(OAc)₂, often combined with ligands like Xantphos or CyPF-tBu.
-
- Typically conducted in a solvent system such as toluene and water at elevated temperatures (around 115 °C).
Results : High conversion rates (up to 99%) were achieved under optimized conditions, demonstrating the effectiveness of this method for synthesizing complex indole derivatives.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of the different preparation methods for this compound:
| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Borylation | Triisopropyl borate, LDA | THF, -5 to 0 °C, 1 hour | ~52 | Simple procedure but moderate yield |
| Suzuki-Miyaura Coupling | Pd(dba)₂, Xantphos | Toluene/H₂O, 115 °C | Up to 99 | High efficiency with optimized conditions |
Discussion on Reaction Mechanisms
The mechanisms involved in these synthesis routes are critical for understanding how this compound is formed.
Borylation Mechanism
In the borylation method, LDA deprotonates the indole derivative, facilitating nucleophilic attack on triisopropyl borate, leading to the formation of the corresponding boronate intermediate. Subsequent hydrolysis yields the desired boronic acid.
Suzuki-Miyaura Mechanism
The Suzuki-Miyaura coupling involves oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product. The choice of ligand and base significantly influences reaction efficiency and selectivity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid?
- Methodology : The synthesis typically involves sequential functionalization of the indole core. Key steps include:
Boc Protection : The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or Et₃N) to prevent undesired reactivity .
Borylation : A boronic acid group is introduced at the C2 position via Miyaura borylation. This involves reacting a brominated indole precursor with bis(pinacolato)diboron ([B₂Pin₂]) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) .
- Example : reports an 88% yield for Boc protection when using excess Boc₂O and a base, followed by borylation to generate the final product.
Q. What are the standard characterization techniques for confirming the structure of this compound?
- Analytical Methods :
- ¹H/¹³C NMR : Used to verify the Boc group (δ ~1.3 ppm for tert-butyl protons) and boronic acid functionality (broad peak for B-OH) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s distinctive doublet) .
- Melting Point : Provides physical property data (e.g., decomposition observed at 233°C in ).
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid with sterically hindered aryl halides?
- Challenge : Steric hindrance from the Boc group and bromine substituent may reduce coupling efficiency.
- Solutions :
- Catalyst Selection : Use bulky ligands like SPhos or XPhos to enhance catalytic activity. achieved 38–65% yields using Pd(OAc)₂ with PPh₃ .
- Solvent/Base Optimization : Polar aprotic solvents (e.g., THF/DMF) and weak bases (e.g., K₂CO₃) improve transmetalation .
- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C in ).
Q. How should contradictory yield data in cross-coupling reactions be analyzed?
- Case Study : reports yields ranging from 35% (10a) to 65% (10i) for similar biindole syntheses.
- Root Causes :
- Electronic Effects : Electron-withdrawing groups (e.g., bromine) slow oxidative addition of aryl halides.
- Purification Challenges : Hydrophobic byproducts (e.g., pinacol boronate esters) may co-elute, artificially lowering yields.
Q. What strategies enhance the stability of this boronic acid during storage and reactions?
- Degradation Pathways : Hydrolysis of the boronic acid group or Boc deprotection under acidic/aqueous conditions.
- Best Practices :
- Storage : Keep under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF .
- Reaction Conditions : Avoid protic solvents (e.g., H₂O) unless necessary. Use scavengers like molecular sieves for moisture-sensitive steps .
Applications in Drug Discovery
Q. How is this compound utilized in the synthesis of kinase inhibitors?
- Case Study : and describe its use in synthesizing pyruvate kinase inhibitors via cross-coupling with iodobenzofuran or benzothiophene derivatives.
- Key Steps :
Coupling : React with heteroaryl halides (e.g., 2-iodobenzofuran) to form biaryl intermediates.
Deprotection : Remove the Boc group using TFA/CH₂Cl₂ (1:1) to expose the indole nitrogen for further functionalization .
- Biological Relevance : The resulting compounds show nanomolar IC₅₀ values against cancer-associated kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
